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Compound of Interest

Compound Name: Ethyl 2-amino-2-butenoate

CAS No.: 3222-57-9

Cat. No.: B13739441

Get Quote

Content Type: Technical Guide Audience: Drug Development Professionals, Synthetic

Chemists, and Peptide Scientists Focus: Structural integrity, synthesis of dehydroamino acid

intermediates, and reactivity profiles.

Executive Summary & Structural Definition
Ethyl 2-amino-2-butenoate (also known as Ethyl

-aminocrotonate or Ethyl dehydrobutyrine) is a critical

-unsaturated amino acid ester used primarily as an intermediate in the synthesis of non-
proteinogenic amino acids and bioactive peptides (e.g., lanthipeptides).

Unlike its regioisomer Ethyl 3-aminocrotonate (the stable Hantzsch ester precursor used in

calcium channel blocker synthesis), the 2-amino isomer represents a dehydroamino acid

moiety. It is chemically distinct due to its propensity for imine-enamine tautomerism and its role

as a Michael acceptor when N-protected.
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To ensure experimental precision, researchers must distinguish between the two primary

isomers:

Feature
Ethyl 2-amino-2-butenoate

(Target)
Ethyl 3-aminocrotonate

(Common Isomer)

Structure

Amino Position
Alpha (

, C2)

Beta (

, C3)

Class Dehydroamino acid ester -Enamino ester

Primary Use
Peptide modification, Chiral

hydrogenation
Hantzsch DHP synthesis

Stability
Low (Tautomerizes to imine if

N-unsubstituted)

High (Stabilized by

conjugation)

Chemical Structure and Properties[1][2][3][4][5][6]
Tautomerism and Stability
The free base of ethyl 2-amino-2-butenoate exists in a dynamic equilibrium between the

enamine form (2-amino-2-butenoate) and the imine form (ethyl 2-iminobutyrate).

Imine Form (Thermodynamic Favorability): In the absence of N-acylation, the imine form (

) is generally favored due to the lack of stabilizing conjugation present in the

-amino isomer.

Enamine Form (Trapped State): The enamine form is stabilized by N-acylation (e.g., N-

acetyl, N-Boc). These N-protected derivatives (N-acyl-dehydrobutyrines) are stable solids

used in peptide synthesis.

E/Z Isomerism
The double bond at the C2-C3 position gives rise to E (trans) and Z (cis) isomers.
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Z-Isomer: Often the kinetic product during dehydration of threonine derivatives.

E-Isomer: Thermodynamically more stable in certain N-protected forms; crucial for the

biological activity of thiopeptide antibiotics (e.g., vioprolides).

Physical Properties (Predicted for Free Base)
Molecular Formula:

Molecular Weight: 129.16 g/mol

Boiling Point: ~160–165 °C (decomposes/polymerizes)

Density: ~1.02 g/cm³

Solubility: Soluble in DCM, EtOAc, Ethanol; sparingly soluble in water.

Synthesis Protocols
Method A: Dehydration of Threonine Ethyl Ester
(Standard Protocol)
This method is preferred for generating N-protected derivatives (e.g., N-Boc-ethyl 2-amino-2-
butenoate) to avoid tautomerization.

Reagents: N-Boc-Threonine Ethyl Ester, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide),

CuCl (Copper(I) chloride).

Step-by-Step Protocol:

Preparation: Dissolve N-Boc-Threonine ethyl ester (10 mmol) in dry DCM (50 mL) under

nitrogen atmosphere.

Activation: Add EDC (11 mmol) to the solution.

Elimination: Add CuCl (0.3 mmol) as a catalyst. The copper salt facilitates the

-elimination of water.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b13739441/docs?utm_src=pdf-body#ethyl-2-amino-2-butenoate-structural-dynamics-synthesis-and-applications
https://www.benchchem.com/product/b13739441/docs?utm_src=pdf-body#ethyl-2-amino-2-butenoate-structural-dynamics-synthesis-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13739441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC for the disappearance

of the starting alcohol.

Workup: Wash the organic layer with 1N HCl, saturated

, and brine.

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield: Typically 70–85% of the Z-isomer.

Method B: Condensation of 2-Ketobutyrate (Imine
Route)
Used for generating the free imine/enamine species in situ.

Reagents: Ethyl 2-oxobutanoate, Ammonium Acetate, Ethanol.

Step-by-Step Protocol:

Dissolve ethyl 2-oxobutanoate (10 mmol) in ethanol (30 mL).

Add ammonium acetate (50 mmol, 5 eq) to drive the equilibrium.

Reflux for 2 hours with a Dean-Stark trap if possible to remove water.

Note: Upon isolation, this yields primarily Ethyl 2-iminobutyrate, which can be trapped with

electrophiles or reduced immediately.

Reactivity and Applications
Asymmetric Hydrogenation
Ethyl 2-amino-2-butenoate derivatives are substrates for Rhodium-catalyzed asymmetric

hydrogenation to produce chiral

-aminobutyric acid (Abu), a non-proteinogenic amino acid used in drug design.
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Catalyst: [Rh(COD)(Diphosphine)]BF4

Conditions:

(5–10 bar), MeOH, RT.

Outcome: >95% ee of L- or D-Abu, depending on the ligand.

Peptide Macrocyclization (Lanthipeptides)
In the biosynthesis and synthesis of lanthipeptides (e.g., Nisin), the dehydrobutyrine residue

acts as a Michael acceptor.[1] A cysteine thiol group attacks the

-carbon of the ethyl 2-amino-2-butenoate moiety to form a thioether bridge
(methyllanthionine), cyclizing the peptide.

Visualizing the Reactivity Pathways
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Figure 1: Synthesis and reactivity network of Ethyl 2-amino-2-butenoate. The central node

represents the enamine form, which exists in equilibrium with the imine or reacts via

hydrogenation and Michael addition.

Quantitative Properties Table
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Property Value / Characteristic Notes

CAS Number 3222-57-9 (Generic)
often conflated with 3-amino

isomer; verify structure.

Molecular Weight 129.16 g/mol

Appearance
Colorless oil (Imine) / White

solid (N-Acyl)
Free base oxidizes rapidly.

Boiling Point 65–70 °C at 15 mmHg
Estimated for the imine

tautomer.

UV Absorption ~240 nm

Characteristic of

-unsaturated esters.

pKa (Conjugate Acid) ~6.5
Less basic than saturated

amines due to conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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